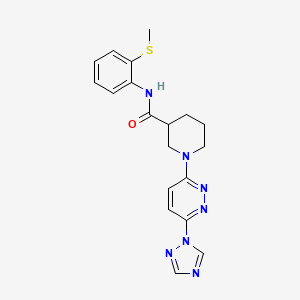
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-(methylthio)phenyl)piperidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-(methylthio)phenyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C19H21N7OS and its molecular weight is 395.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-(methylthio)phenyl)piperidine-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on current research findings.
Chemical Structure and Properties
The molecular formula of the compound is C20H21N7O4 with a molecular weight of approximately 423.43 g/mol. The structure includes a triazole ring, which is often associated with various biological activities, including antimicrobial and anticancer properties.
Anticancer Properties
Research indicates that derivatives of triazole compounds can exhibit potent anticancer activity. For instance, studies have shown that triazole-containing compounds can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. Inhibiting DHFR leads to reduced proliferation of cancer cells by disrupting nucleotide synthesis pathways .
In vitro studies have demonstrated that similar compounds exhibit significant activity against various cancer cell lines, such as colon carcinoma (HCT-116) and breast cancer (T47D), with IC50 values indicating their effectiveness .
| Compound | Cancer Cell Line | IC50 Value (μM) |
|---|---|---|
| 1 | HCT-116 | 6.2 |
| 2 | T47D | 27.3 |
Antimicrobial Activity
Triazole derivatives have also been studied for their antimicrobial properties. Compounds similar to the one have shown effectiveness against a range of pathogenic bacteria, suggesting potential applications in treating infections . The mechanism often involves the inhibition of critical enzymes in bacterial metabolism.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : As noted, the inhibition of DHFR disrupts DNA synthesis, leading to cell death in rapidly dividing cells.
- Tyrosine Kinase Inhibition : Some triazole derivatives have been found to inhibit tyrosine kinases, which play a crucial role in signaling pathways that regulate cell growth and division .
- Reactive Oxygen Species (ROS) Generation : Certain studies suggest that triazole compounds can induce oxidative stress in cancer cells, further promoting apoptosis.
Case Studies
Several case studies highlight the therapeutic potential of triazole derivatives:
- Piritrexim : A well-known triazole derivative demonstrated significant antitumor effects in preclinical models. It inhibited DHFR effectively and showed promise against melanoma and urothelial cancers .
- Synthetic Pathways : Research has focused on synthesizing new triazole derivatives and evaluating their biological activities. For example, compounds synthesized via hydrazine reactions exhibited notable anticancer effects against various cell lines .
属性
IUPAC Name |
N-(2-methylsulfanylphenyl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7OS/c1-28-16-7-3-2-6-15(16)22-19(27)14-5-4-10-25(11-14)17-8-9-18(24-23-17)26-13-20-12-21-26/h2-3,6-9,12-14H,4-5,10-11H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQZMFFZWPYGNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2CCCN(C2)C3=NN=C(C=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














